2-chloro-5-[(E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoic acid
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Overview
Description
2-chloro-5-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a chloro group and a diazenyl linkage to a diphenyl imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoic acid typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazole derivative, which is then coupled with a diazonium salt derived from 2-chloro-5-aminobenzoic acid. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
2-chloro-5-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-chloro-5-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoic acid involves its interaction with specific molecular targets. The diazenyl and imidazole moieties can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the diazenyl and benzoic acid functionalities.
2-chloro-5-aminobenzoic acid: Contains the benzoic acid core with a chloro group but lacks the diazenyl and imidazole moieties.
Uniqueness
2-chloro-5-[(1E)-2-(4,5-diphenyl-1H-imidazol-2-yl)diazen-1-yl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H15ClN4O2 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-chloro-5-[(4,5-diphenyl-1H-imidazol-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C22H15ClN4O2/c23-18-12-11-16(13-17(18)21(28)29)26-27-22-24-19(14-7-3-1-4-8-14)20(25-22)15-9-5-2-6-10-15/h1-13H,(H,24,25)(H,28,29) |
InChI Key |
DTVKMQQHNIIAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)N=NC3=CC(=C(C=C3)Cl)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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